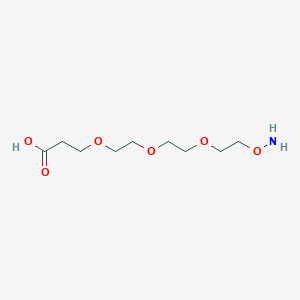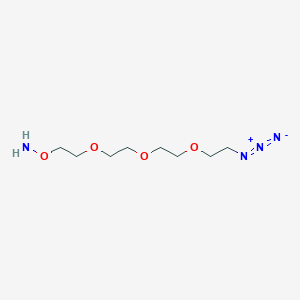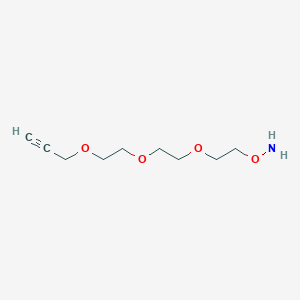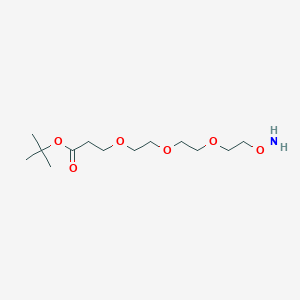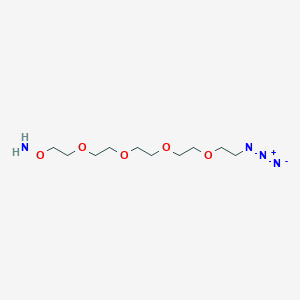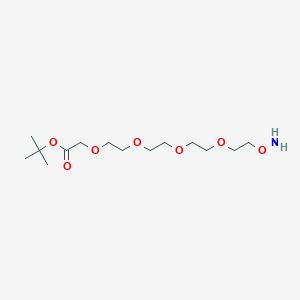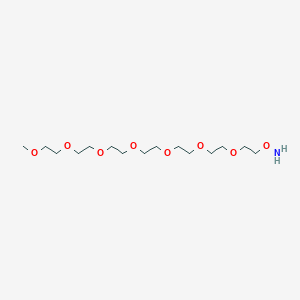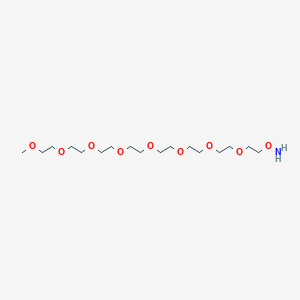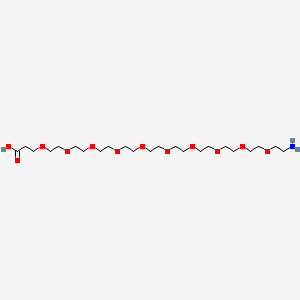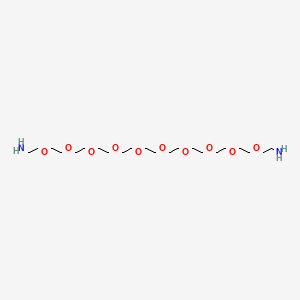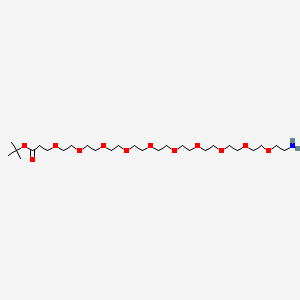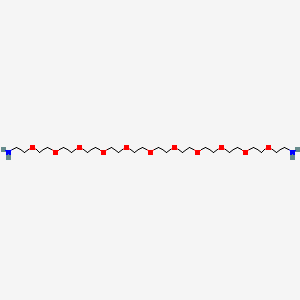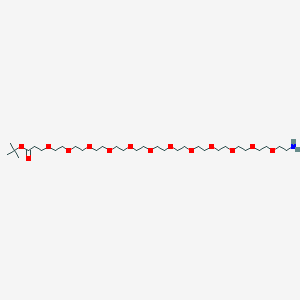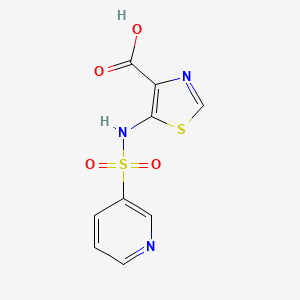
5-(Pyridine-3-sulfonamido)thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(Pyridine-3-sulfonamido)thiazole-4-carboxylic acid is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring fused with a pyridine ring, both of which are known for their significant biological activities. The presence of a sulfonamide group further enhances its chemical reactivity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridine-3-sulfonamido)thiazole-4-carboxylic acid typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.
Sulfonamide Group Addition: The sulfonamide group is added through the reaction of the thiazole-pyridine intermediate with a sulfonyl chloride in the presence of a base.
Carboxylic Acid Formation: The final step involves the hydrolysis of an ester or nitrile group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common to ensure high-quality production.
化学反応の分析
Types of Reactions
5-(Pyridine-3-sulfonamido)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide or carboxylic acid groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sulfonyl chlorides or carboxylic acid derivatives in the presence of bases like triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
5-(Pyridine-3-sulfonamido)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(Pyridine-3-sulfonamido)thiazole-4-carboxylic acid involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-carboxylic acid share similar structural features but lack the sulfonamide group.
Pyridine Derivatives: Compounds such as pyridine-3-sulfonamide and pyridine-4-carboxylic acid are structurally related but do not contain the thiazole ring.
Uniqueness
5-(Pyridine-3-sulfonamido)thiazole-4-carboxylic acid is unique due to the combination of the thiazole and pyridine rings with a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
1639972-90-9 |
|---|---|
分子式 |
C9H7N3O4S2 |
分子量 |
285.292 |
IUPAC名 |
5-(pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4S2/c13-9(14)7-8(17-5-11-7)12-18(15,16)6-2-1-3-10-4-6/h1-5,12H,(H,13,14) |
InChIキー |
OLGRJQGVXXCIMN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC2=C(N=CS2)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ANT431; ANT 431; ANT-431 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


